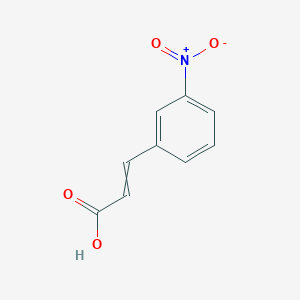

3-Nitrocinnamic acid

説明

Broader Context within Cinnamic Acid Derivatives Research

Cinnamic acids are a class of aromatic carboxylic acids widely found in the plant kingdom mdpi.comjocpr.com. They are central intermediates in the phenylpropanoid pathway, a biochemical route that yields a myriad of natural products, including lignols, flavonoids, coumarins, and stilbenes wikipedia.orgmdpi.com. Cinnamic acids and their derivatives are known for a range of biological activities, such as antioxidant, antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties ontosight.aiontosight.aijocpr.comnih.gov.

The diverse biological efficacy of cinnamic acid derivatives is often attributed to the nature and position of substituent groups on the phenyl ring nih.gov. Modifications to the basic cinnamic acid structure, such as the addition of hydroxyl, methoxy, or nitro groups, can significantly alter their interactions with biological systems, influencing their potential therapeutic applications ontosight.aijocpr.com. Research into cinnamic acid derivatives remains an active area, with ongoing efforts to synthesize novel compounds and explore their biological activities nih.gov.

Historical Development of Academic Inquiry on 3-Nitrocinnamic Acid

The synthesis of m-nitrocinnamic acid (this compound) has been reported through various methods, including the Perkin reaction, which involves the condensation of m-nitrobenzaldehyde with acetic anhydride (B1165640) in the presence of a base ontosight.aiorgsyn.orgorgsyn.org. Another method involves the condensation of m-nitrobenzaldehyde with malonic acid in the presence of bases like aniline, ammonia, or pyridine (B92270) orgsyn.orgorgsyn.org. Early research focused on the synthesis and basic chemical characterization of this compound orgsyn.org. For instance, a preparation method from 1925 details the synthesis and purification of m-nitrocinnamic acid, noting its melting point and recrystallization from solvents like ethanol (B145695) or benzene (B151609) orgsyn.org.

Studies on the physical properties of this compound, such as its crystal structure and spectroscopic characteristics, have also been part of the historical academic inquiry. Investigations into its crystal growth and vibrational properties have provided insights into its molecular structure and intermolecular interactions, such as the formation of centrosymmetric dimers through hydrogen bonds in the crystal structure rsc.orgresearchgate.netrsc.org.

Contemporary Research Significance and Emerging Paradigms of this compound

Contemporary research on this compound continues to explore its potential in various fields, building upon the foundational understanding of its chemical and physical properties. Its unique structure, particularly the presence of the nitro group, makes it an interesting subject for studies in medicinal chemistry, materials science, and supramolecular chemistry ontosight.aiontosight.aichemimpex.com.

Emerging research paradigms include the investigation of its biological activities, such as potential antioxidant, anti-inflammatory, and antimicrobial properties ontosight.aiontosight.ai. While comparative studies suggest that the position of the nitro group can influence antimicrobial activity, with 4-nitrocinnamic acid potentially showing higher activity than this compound in some cases, research has also noted the activity of this compound against certain fungal species like A. niger and C. albicans mdpi.com.

Furthermore, this compound has garnered attention in materials science, particularly in the study of nonlinear optical (NLO) properties and self-assembly rsc.orgrsc.orgresearchgate.netacs.org. Research has investigated its crystal growth and characterized its NLO properties, noting a relative conversion efficiency compared to materials like urea (B33335) rsc.orgrsc.org. The ability of achiral trans-3-nitrocinnamic acid to self-assemble into helical structures in solution with symmetry breaking, which can then be amplified into macroscopic chirality upon casting onto a solid substrate, represents an emerging paradigm in supramolecular chemistry research researchgate.netacs.org. This self-assembly behavior is attributed to hydrogen bonding and dipole-dipole interactions researchgate.netacs.org.

The compound is also explored as a valuable intermediate in organic synthesis for the production of more complex molecules with specific activities ontosight.aichemimpex.com. Its potential utility in areas like drug development and the design of light-absorbing materials highlights its contemporary research significance ontosight.aichemimpex.com.

Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7NO4 | nih.govscbt.com |

| Molecular Weight | 193.16 g/mol | nih.govscbt.com |

| Physical Description | Off-white odorless powder / Light yellow fine crystalline powder | nih.govchemicalbook.com |

| Melting Point | 192–194 °C / 200-202 °C / 204 °C | orgsyn.orgchemicalbook.comprepchem.com |

| Solubility | Slightly soluble in water, more soluble in organic solvents | ontosight.ai |

Structure

2D Structure

3D Structure

特性

CAS番号 |

555-68-0 |

|---|---|

分子式 |

C9H7NO4 |

分子量 |

193.16 g/mol |

IUPAC名 |

(Z)-3-(3-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4- |

InChIキー |

WWXMVRYHLZMQIG-PLNGDYQASA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |

異性体SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\C(=O)O |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |

melting_point |

179.0 °C |

他のCAS番号 |

1772-76-5 555-68-0 |

ピクトグラム |

Irritant |

同義語 |

3-nitrobenzenepropenoic acid Cinnamic acid, m-nitro- m-nitrocinnamic acid |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Nitrocinnamic Acid

Classical and Established Synthetic Pathways

Classical approaches to synthesizing 3-nitrocinnamic acid often involve condensation reactions that form the carbon-carbon double bond of the cinnamic acid structure.

The Perkin reaction is a well-established organic reaction used to synthesize α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride (B1165640) in the presence of a weak base, typically an alkali salt of the acid. slideshare.netlongdom.orgbyjus.comwikipedia.org For the synthesis of this compound, the reaction involves 3-nitrobenzaldehyde (B41214) and acetic anhydride, catalyzed by a base such as sodium acetate (B1210297) or potassium acetate. uns.ac.id

The generally accepted mechanism of the Perkin reaction involves several key steps:

Abstraction of an alpha-hydrogen from the acid anhydride by the base catalyst, generating a resonance-stabilized carbanion (enolate). slideshare.netbyjus.comunacademy.com

Nucleophilic attack of the carbanion on the carbonyl carbon of the aromatic aldehyde (3-nitrobenzaldehyde), forming a tetrahedral intermediate. byjus.comunacademy.com

Protonation of the alkoxide oxygen in the tetrahedral intermediate. unacademy.com

Intramolecular acyl transfer or elimination of a leaving group (acetate) followed by tautomerization to form an unsaturated intermediate. slideshare.net

Hydrolysis of the resulting unsaturated anhydride intermediate to yield the α,β-unsaturated carboxylic acid, this compound. byjus.com

While this is the widely accepted mechanism, other variations have been proposed, including pathways involving decarboxylation without acetic group transfer. byjus.comwikipedia.org The Perkin reaction is generally applicable to aromatic aldehydes and is useful for preparing substituted cinnamic acids. longdom.org However, it may not be suitable for aldehydes with electron-donating substituents, which can lead to lower yields or unwanted side products. pcbiochemres.comjocpr.com

The Knoevenagel condensation is another fundamental reaction employed in the synthesis of α,β-unsaturated carboxylic acids, including precursors to this compound. atamanchemicals.comrsc.orgacs.org This reaction involves the condensation of an aromatic aldehyde, such as 3-nitrobenzaldehyde, with an active methylene (B1212753) compound, typically malonic acid, in the presence of a base. rsc.orgscispace.comagu.edu.vnfhsu.edusci-hub.se The condensation of 3-nitrobenzaldehyde with malonic acid in the presence of a base is a common route to (E)-3-(3-nitrophenyl)acrylic acid, which is this compound. agu.edu.vn

The Knoevenagel condensation of malonic acid with aromatic aldehydes is often catalyzed by organic bases, with piperidine (B6355638) in pyridine (B92270) being a frequently used system. rsc.orgscispace.com The reaction typically involves the formation of an intermediate that undergoes decarboxylation to yield the cinnamic acid derivative. psu.edu

Research has explored variations in reaction conditions and catalysts for the Knoevenagel condensation involving 3-nitrobenzaldehyde and malonic acid. For instance, studies have investigated the reaction in the presence of pyridine and piperidine under reflux conditions, with variations in the amounts of reagents and reaction times affecting the yield of this compound. fhsu.edu

Data from Knoevenagel condensation trials for the synthesis of this compound precursors:

| Trial # | Volume of Pyridine (mL) | Mass of 3-Nitrobenzaldehyde (g) | Mass of Malonic Acid (g) | Reflux Time (hours) | Material Recovered (g) |

| 1 | 20 | 0.500 | 0.344 | 2 | 0.198 |

| 2 | 5 | 0.501 | 0.348 | 24 | 0.539 |

| 3 | 5 | 0.501 | 0.345 | 2 | 0.674 |

Note: These trials were part of a study reinvestigating reaction conditions to optimize product formation and simplify the procedure. fhsu.edu

Ultrasound irradiation has also been applied to promote the Knoevenagel condensation of aromatic aldehydes, including 3-nitrobenzaldehyde, with malonic acid under mild conditions. sci-hub.se This method has shown efficiency in producing cinnamic acid derivatives, with 3-nitrobenzaldehyde yielding this compound in good yield under sonication. sci-hub.se

Catalytic Innovations in this compound Synthesis

Recent advancements in synthetic methodologies for cinnamic acid derivatives, including analogs of this compound, have focused on the development of catalytic systems to improve efficiency, selectivity, and sustainability.

Transition metal catalysis has been explored for the synthesis of cinnamic acid derivatives through various reaction types, although specific examples directly yielding this compound via metal-catalyzed carbon-carbon coupling at the meta position of a nitro-substituted benzene (B151609) ring are less commonly highlighted in general reviews of cinnamic acid synthesis. However, metal-catalyzed reactions are widely used for constructing C-C bonds in organic synthesis and for functionalizing aromatic systems.

Palladium catalysis, for instance, is extensively used in coupling reactions for the synthesis of substituted olefins, including cinnamic acid analogs. pcbiochemres.comnih.gov Palladium-catalyzed C(sp²)-H olefination has been reported for the synthesis of novel cinnamate (B1238496) analogs. nih.gov While these examples may not directly show the synthesis of this compound itself, they illustrate the potential of metal catalysis in constructing the cinnamic acid scaffold.

Other metal catalysts, such as copper, nickel, and ytterbium, have also been investigated for various transformations involving cinnamic acid derivatives, including amidation and protection reactions. nih.govbeilstein-journals.org The development of earth-abundant transition metals for catalysis is an ongoing area of research driven by cost and sustainability considerations. beilstein-journals.org

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal catalysis and has gained prominence due to its potential for environmentally friendly and selective transformations. Organocatalytic systems have been developed for various reactions, including those relevant to the synthesis of cinnamic acid derivatives.

While specific organocatalytic systems solely for the synthesis of this compound are not as extensively documented as classical methods, organocatalysis has been applied in related reactions, such as Knoevenagel condensations and Michael additions involving nitroalkenes, which are structurally related to nitrocinnamic acid derivatives. sci-hub.seresearchgate.net For example, organocatalysts have been used in the asymmetric synthesis of isoxazoline (B3343090) N-oxides from α-nitrocinnamates. researchgate.net

The use of organocatalysts in Knoevenagel condensation, particularly with malonic acid and aromatic aldehydes, is well-established, with bases like piperidine and pyridine acting as organocatalysts and solvents. rsc.org Research has also explored pyridine-free Knoevenagel condensations using aliphatic tertiary amines like triethylamine (B128534) as organocatalysts, demonstrating comparable yields of cinnamic acids. rsc.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the synthesis of chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. preprints.orgacs.org For the production of this compound, incorporating green chemistry principles involves considering factors such as atom economy, the use of less hazardous solvents and reagents, energy efficiency, and the reduction of waste.

Traditional methods like the Perkin reaction and Knoevenagel condensation often involve the use of stoichiometric reagents and organic solvents, which can generate significant waste. thieme-connect.com Efforts to make these reactions greener include exploring alternative reaction media, such as water york.ac.uk or solvent-free conditions pcbiochemres.com, and utilizing more efficient catalytic systems.

Microwave irradiation and ultrasound have been investigated as energy-efficient methods to promote condensation reactions, offering shorter reaction times and potentially higher yields compared to classical heating. uns.ac.idpcbiochemres.comacs.orgsci-hub.se For instance, microwave-assisted Knoevenagel condensation has been reported for the synthesis of trans-cinnamic acid derivatives. acs.org Similarly, sonochemical methods have been applied to the Perkin reaction for cinnamic acid synthesis, resulting in reduced reaction times and improved yields compared to traditional methods. uns.ac.id

The development of catalytic systems, particularly those using earth-abundant metals or organocatalysts, aligns with green chemistry principles by minimizing the use of toxic or precious metals and potentially enabling milder reaction conditions. beilstein-journals.org Furthermore, strategies focusing on reducing the use of derivatives and protecting groups, for example, through the use of enzymes, are also relevant to green chemistry, although enzymatic synthesis of this compound is less commonly reported compared to other cinnamic acid derivatives. jocpr.comacs.org

Solvent-Free Reaction Methodologies

Solvent-free synthesis approaches offer environmental and economic advantages by eliminating the need for organic solvents. Microwave irradiation has been explored as a method for the solvent-free synthesis of cinnamic acid derivatives, including potentially nitrocinnamic acids, typically involving the reaction of an aryl aldehyde and malonic acid with a catalyst. tandfonline.compcbiochemres.comtheaic.org Polyphosphate ester (PPE) has been reported as a reaction mediator and catalyst in microwave-assisted solvent-free synthesis of cinnamic acid derivatives, achieving high yields. tandfonline.com Sodium hydroxide (B78521) has also been used as a catalyst under microwave irradiation conditions for the synthesis of α-methyl cinnamic acid derivatives from the condensation of aromatic aldehydes and succinic anhydride. theaic.org While these studies focus on cinnamic acid derivatives, the principles and methodologies could be applicable to the synthesis of this compound from m-nitrobenzaldehyde and malonic acid under solvent-free conditions.

A reported method for the preparation of m-nitrocinnamic acid involves the condensation of m-nitrobenzaldehyde with malonic acid in the presence of bases such as aniline, ammonia, and pyridine. orgsyn.org Another method utilizes m-nitrobenzaldehyde with sodium acetate and acetic anhydride, a variation of the Perkin reaction. orgsyn.org While the traditional Perkin reaction often involves heating in acetic anhydride with a sodium salt of the acid, solvent-free adaptations or conditions minimizing solvent use have been investigated for cinnamic acid synthesis. pcbiochemres.com

The synthesis of amides from cinnamic acid analogs and amines has also been explored under solvent-free conditions using infrared irradiation, demonstrating the feasibility of solvent-free approaches for reactions involving cinnamic acid structures. scirp.org

Aqueous Medium Synthesis Enhancements

Conducting organic reactions in aqueous media is a significant area of research due to water's properties as a safe, inexpensive, and environmentally friendly solvent. While direct synthesis of this compound specifically in aqueous medium with enhanced yields is not extensively detailed in the provided snippets, related work on cinnamic acid derivatives provides relevant insights.

The Knoevenagel-Doebner condensation, a common route to cinnamic acids, can be carried out in aqueous or partially aqueous systems. The reaction typically involves an aldehyde, a compound with an active methylene group (like malonic acid), and a base catalyst. Using aqueous sodium hydroxide solution under microwave irradiation has been reported for the synthesis of α-methyl cinnamic acid derivatives. theaic.org

Another approach in aqueous media involves the formation of anhydride intermediates. For instance, a method for coupling cinnamic acid derivatives via isobutyl chloroformate in water has been reported, leading to the formation of an anhydride that is subsequently converted to an amide. beilstein-journals.org This highlights the potential for utilizing aqueous systems for reactions involving the carboxylic acid functionality of cinnamic acid structures.

While direct enhancements for this compound synthesis in water are not explicitly detailed, the broader research into aqueous synthesis of cinnamic acid derivatives suggests that optimizing catalysts, reaction conditions (like temperature and pH), and potentially using surfactants or co-solvents could lead to enhanced yields and efficiency for this compound production in aqueous media.

Exploration of Bio-based Feedstocks in Cinnamic Acid Synthesis

The exploration of bio-based feedstocks for chemical synthesis is driven by the desire for sustainable and renewable resources. Cinnamic acid and its derivatives are attractive targets for bio-based production as they occur naturally in plants. wikipedia.orgresearchgate.net Cinnamic acid is a central intermediate in the biosynthesis of various natural products in plants, derived from phenylalanine through the action of the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgresearchgate.net

Microorganisms have been engineered to produce trans-cinnamic acid through the deamination of L-phenylalanine using PAL. researchgate.netfrontiersin.org Engineered Escherichia coli, Streptomyces lividans, Saccharomyces cerevisiae, and Pseudomonas putida have been used for the bio-based production of trans-cinnamic acid. researchgate.net Alternative pathways using D-phenyllactate have also been explored for microbial production. researchgate.net

While the direct synthesis of this compound from bio-based feedstocks is not explicitly described, the availability of bio-based cinnamic acid and related phenylpropanoids opens possibilities for developing sustainable routes to substituted cinnamic acids. Chemical modifications, such as nitration, of bio-based cinnamic acid or its precursors could potentially lead to bio-based this compound. Research into the utilization of hydroxycinnamic acids, which can be obtained from lignocellulosic biomass, for the synthesis of value-added compounds like alkenesulfonates, demonstrates the potential of using biomass-derived feedstocks for producing substituted aromatic compounds. chemrxiv.orgnih.gov

The development of bio-based routes to aromatic chemicals, often starting from pathways involving aromatic amino acids like phenylalanine and tyrosine, provides a foundation for potentially accessing nitrocinnamic acid structures from renewable resources in the future. researchgate.netfrontiersin.orgnih.gov

Advanced Chemical Transformations and Derivatization Strategies of 3 Nitrocinnamic Acid

Cycloaddition and Polymerization Reactions Involving 3-Nitrocinnamic Acid Derivatives

[2+2] Photocycloaddition for Dimer Formation

Regioselectivity and Stereochemical Outcomes in Dimerization

The photodimerization of cinnamic acid derivatives, including this compound, in the solid state is a well-studied reaction governed by the topochemical postulate proposed by Schmidt. This postulate states that reactions in the solid state occur with minimal atomic movement, and the crystal packing of the monomers dictates the structure and stereochemistry of the resulting dimer wits.ac.zascispace.com.

Cinnamic acids typically crystallize in different polymorphic forms (α, β, and γ), which lead to different dimerization products upon UV irradiation wits.ac.zaresearchgate.net. The α-phase generally yields centrosymmetric head-to-tail dimers (α-truxillic acids), while the β-phase typically produces mirror-symmetric head-to-head dimers (β-truxinic acids) wits.ac.zaresearchgate.netresearchgate.net. The γ-phase is usually light-stable wits.ac.zaresearchgate.net.

Studies on nitrocinnamic acids, including this compound, have indicated that they can form truxinic acid derivatives upon photodimerization in the solid state, rather than the α-truxillic acids initially suggested for some isomers researchgate.netacs.orgresearchgate.net. The specific regio- and stereochemical outcome is dependent on the crystal packing of 3-NCA, which can be influenced by factors such as crystallization conditions and the presence of templates researchgate.netbilkent.edu.tr.

For instance, the solid-state photodimerization of an (E)-cinnamic acid derivative was employed in the total synthesis of dipiperamide A, yielding a cyclobutane (B1203170) ring with full control over the regio- and stereochemistry researchgate.net. This highlights the ability to achieve high selectivity in solid-state photodimerization when the crystal packing is controlled.

The separation distance between the reactive alkene double bonds in the crystal lattice is a critical factor for dimerization to occur. According to the topochemical postulate, the reactive centers should be no farther than 4.2 Å apart niscpr.res.in. Distances between C=C bonds in light-stable γ-structures are typically larger, in the range of 4.7-5.1 Å, which is considered too long for dimerization researchgate.net.

Cross-Photodimerization Strategies with Related Compounds

Cross-photodimerization involves the light-induced [2+2] cycloaddition between two different reactive molecules. This strategy can be applied to this compound and related compounds to form unsymmetrical cyclobutane adducts. Achieving selective cross-dimerization can be challenging in solution, often yielding a mixture of homo- and cross-dimers researchgate.netniscpr.res.in.

Solid-state co-crystallization or the use of templates can facilitate selective cross-photodimerization by controlling the arrangement of the different molecules in the crystal lattice researchgate.netbilkent.edu.trniscpr.res.in. For example, the cross-photocycloaddition between tryptamine (B22526) and trans-3-nitrocinnamic acid in the crystalline salt form was demonstrated to yield a cyclobutane adduct with high efficiency (83% yield), attributed to ion-dipole interactions bringing the reactive alkene moieties into proximity niscpr.res.inresearchgate.net. This contrasts with the solid mixture of the individual compounds, which did not yield a noticeable amount of the cross-dimer researchgate.net.

Template-directed approaches, such as using covalent templates, have been developed to control the selective homo- and heterodimerization of cinnamic acids, leading to the formation of specific truxinic acid analogues as single diastereomers bilkent.edu.tr. This method involves positioning the reacting olefins within the required distance for efficient [2+2] cycloaddition in the solid state bilkent.edu.tr.

Polymerization of this compound-Derived Monomers

Cinnamic acid derivatives, including those of this compound, can serve as monomers or be incorporated into polymers to create materials with unique properties, particularly photoresponsiveness researchgate.netjaist.ac.jpacs.orgresearchgate.net. The photodimerization of the cinnamoyl groups can be utilized for polymerization or cross-linking reactions researchgate.netresearchgate.net.

Synthesis of Polyesters and Polyamides from Cinnamoyl Dimers

Cinnamoyl photodimers, such as truxillic and truxinic acids, can be used as monomers for the synthesis of polyesters and polyamides researchgate.netjaist.ac.jp. These dimers contain rigid cyclobutane structures and carboxylic acid functionalities that can undergo polycondensation reactions with diols or diamines researchgate.netjaist.ac.jpmdpi.com.

Polyamides bearing adhesive catechol groups in the side chain have been synthesized from 3,4-dihydroxycinnamoyl dimer, exhibiting good adhesive properties jaist.ac.jp. Similarly, polyamides synthesized from 4-aminocinnamoyl photodimer-based diamines and dicarboxylic acid monomers have shown high mechanical strength jaist.ac.jp. Polyimides based on cinnamoyl dimer skeletons have also been reported, demonstrating good transparency and high thermal stability jaist.ac.jp.

The synthesis of polyesters and polyamides from cinnamoyl dimers allows for the incorporation of the unique structural characteristics of the cyclobutane ring into the polymer backbone, influencing the material's properties jaist.ac.jp.

Photoresponsive Polymer Architectures

The photo-dimerization and photo-cleavage of cinnamoyl groups provide a mechanism for creating photoresponsive polymer architectures researchgate.netacs.orgresearchgate.net. Polymers containing cinnamoyl moieties can undergo [2+2] cycloaddition upon UV irradiation, leading to cross-linking and changes in material properties such as solubility, mechanical strength, and shape researchgate.netacs.orgresearchgate.net.

Photoresponsive polymers containing a cinnamoyl main chain have been synthesized, and their photoreactivity under UV irradiation has been investigated acs.org. These materials can exhibit photodeformation behaviors, including photoexpansion or photocontraction, depending on the polymer architecture and the arrangement of the cinnamoyl units acs.orgresearchgate.net. For example, a poly(3-hydroxycinnamic acid) film showed photoexpansion due to trans-to-cis isomerization and subsequent bending of the polymer chains acs.orgresearchgate.net.

The reversible nature of the [2+2] cycloaddition (dimerization upon UV irradiation at one wavelength, cleavage upon irradiation at a shorter wavelength) allows for the design of reversibly cross-linkable or degradable polymer networks and photo-patternable materials researchgate.netresearchgate.netrsc.org. This is particularly relevant for applications in areas like drug delivery, actuators, and optical data storage acs.orgresearchgate.netmcmaster.ca.

Redox Chemistry and Radical Reactions of this compound

The nitro group and the alkene double bond in this compound can participate in redox reactions and radical processes.

Electron Transfer Processes

Electron transfer processes involving cinnamic acid derivatives have been studied. For instance, 3,4-(methylenedioxy)cinnamic acid undergoes electron transfer reaction with trichloromethylperoxyl radical sigmaaldrich.com.

The reaction of hydroxyl radicals (•OH) with cinnamic acid in aqueous solution can proceed via addition to the aromatic ring, addition to the aliphatic double bond, and electron transfer bnl.gov. The relative extent of these reactions can be pH-dependent bnl.gov. Oxidative pathways can yield radical cations, which can be detected by techniques like pulse radiolysis bnl.gov.

While specific detailed findings on electron transfer processes solely focused on this compound were not extensively available in the search results, the general principles observed for related cinnamic acid derivatives suggest that 3-NCA can also participate in electron transfer reactions, particularly involving radical species. The nitro group itself can undergo reduction under various conditions .

Hydroxyl Radical Interactions and Reaction Pathways

The interaction of this compound with hydroxyl radicals (•OH) is a key aspect of its reactivity, particularly in aqueous environments where such radical species can be generated. Research into the reaction pathways of cinnamic acid derivatives with hydroxyl radicals provides insights into the potential transformations of this compound under oxidative conditions.

Studies on unsubstituted cinnamic acid have shown that the reaction with hydroxyl radicals in aqueous solution at pH 7 proceeds primarily via addition to both the aromatic ring and the olefinic group bnl.gov. The relative extent of addition is approximately 3:7 for the ring versus the olefinic group, respectively bnl.gov. At acidic pH, the reaction pathways are similarly dominated by addition to the ring and the double bond bnl.gov. Electron transfer is another potential reaction pathway for cinnamic acid with hydroxyl radicals at pH 7 bnl.gov.

While specific detailed research findings solely focused on the hydroxyl radical interactions and reaction pathways of this compound were not extensively available in the provided search results, the general reactivity patterns observed for cinnamic acid and its derivatives offer a strong basis for understanding the likely behavior of this compound. The presence of the electron-withdrawing nitro group at the meta position on the phenyl ring of this compound would be expected to influence the electron density of both the ring and the double bond, potentially altering the preferred sites and rates of hydroxyl radical addition compared to unsubstituted cinnamic acid.

Pulse radiolysis has been employed to study electron transfer reactions involving cinnamic acid derivatives and radicals, such as trichloromethylperoxyl radicals lookchem.comsigmaaldrich.comsigmaaldrich.com. This technique allows for the investigation of transient species and reaction kinetics, which could be similarly applied to elucidate the detailed mechanisms of hydroxyl radical reactions with this compound.

The reaction of hydroxyl radicals with substituted benzenes can proceed via addition to the aromatic ring bnl.gov. For nitrocinnamic acid, hydroxyl radical addition to the aromatic ring (meta to the -NO₂) or the aliphatic double bond can lead to the formation of hydroxylated derivatives . Oxidative pathways may also yield radical cations . These radical cations can be detected using techniques like transient absorption spectroscopy .

Further detailed research, potentially employing techniques like pulse radiolysis or theoretical calculations, would be necessary to fully elucidate the specific rate constants, product distributions, and transient intermediates involved in the reaction of hydroxyl radicals with this compound.

Table 1: Potential Reaction Sites for Hydroxyl Radical Attack on Cinnamic Acid Derivatives

| Functional Group | Potential Reaction Pathway | Notes |

| Aromatic Ring | Addition | Leads to hydroxylated ring products |

| Olefinic Double Bond | Addition | Leads to hydroxylated aliphatic products |

| - | Electron Transfer | Can yield radical cations |

Note: This table is based on general reactivity of cinnamic acid derivatives with hydroxyl radicals and is illustrative of potential pathways for this compound.

Table 2: Spectroscopic Detection of Radical Species

| Species | Detection Method | Potential Observation Wavelength Range |

| Radical Cations | Transient Absorption Spectroscopy | Approximately 320–380 nm |

Note: This table provides a general method and potential range for detecting radical cations formed from nitrocinnamic acid based on literature for related compounds.

Crystallographic Analysis, Supramolecular Architecture, and Computational Probes of 3 Nitrocinnamic Acid

Crystal Growth and Structural Elucidation of 3-Nitrocinnamic Acid

The precise arrangement of molecules in a crystal lattice is paramount in determining the physical and chemical properties of the solid state. The growth of high-quality single crystals is the first and most critical step in this elucidation process. For this compound, crystal growth is typically achieved through slow evaporation from suitable solvents like benzene (B151609) or ethanol (B145695), which can yield white, needle-like crystals suitable for diffraction studies.

While a comprehensive search of crystallographic databases did not yield a publicly available, fully determined crystal structure for this compound with specific unit cell parameters and atomic coordinates, the principles of SCXRD analysis can be discussed in the context of its isomers and derivatives. For instance, the crystal structure of trans-4-nitrocinnamic acid has been determined, revealing a monoclinic space group P2₁/a with specific unit cell dimensions (a = 27.729 Å, b = 5.0311 Å, c = 6.1050 Å, β = 99.57°). nih.gov It is anticipated that a similar analysis of this compound would reveal a comparable level of detail regarding its solid-state conformation and packing. The analysis would involve measuring the intensities of diffracted X-rays as the crystal is rotated, from which the electron density map of the molecule can be constructed and the atomic positions refined.

Table 1: Representative Crystallographic Data for a Cinnamic Acid Derivative (trans-4-Nitrocinnamic acid)

| Parameter | Value |

| Chemical Formula | C₉H₇NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 27.729 |

| b (Å) | 5.0311 |

| c (Å) | 6.1050 |

| α (°) | 90 |

| β (°) | 99.57 |

| γ (°) | 90 |

This data is for trans-4-nitrocinnamic acid and is provided as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Cinnamic acid and its derivatives are well-known for exhibiting polymorphic behavior. mdpi.com For instance, trans-cinnamic acid itself is known to exist in at least two polymorphic forms, α and β. researchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks

The architecture of a molecular crystal is governed by a complex interplay of non-covalent interactions. These interactions dictate how individual molecules recognize each other and self-assemble into a periodic, three-dimensional array.

In the solid state, molecules of this compound are held together by a combination of intermolecular forces. The primary and most directional of these are hydrogen bonds, which form between the carboxylic acid groups of neighboring molecules. Typically, carboxylic acids form centrosymmetric dimers through strong O-H···O hydrogen bonds. uni.lu

Co-crystallization is a powerful strategy in crystal engineering to modify the physical properties of a solid by incorporating a second molecular component (a co-former) into the crystal lattice. This approach relies on the predictable formation of robust intermolecular recognition motifs, known as supramolecular synthons. ias.ac.inresearchgate.net

For carboxylic acids like this compound, common and reliable supramolecular synthons include the carboxylic acid-carboxylic acid homodimer and heterosynthons formed with complementary functional groups on a co-former, such as a pyridine (B92270) nitrogen (acid-pyridine synthon) or an amide group (acid-amide synthon). researchgate.netcam.ac.uk While specific co-crystals of this compound were not detailed in the surveyed literature, the principles of co-crystallization suggest that it would readily form such structures with appropriate co-formers. The selection of a co-former with complementary hydrogen bonding sites would allow for the systematic design of new solid forms of this compound with potentially altered physical properties.

Table 2: Common Supramolecular Synthons in Carboxylic Acid Co-crystals

| Synthon Type | Interacting Groups | Typical Motif |

| Homosynthon | Carboxylic acid - Carboxylic acid | R₂²(8) dimer |

| Heterosynthon | Carboxylic acid - Pyridine | O-H···N |

| Heterosynthon | Carboxylic acid - Amide | O-H···O=C and N-H···O=C |

One of the most intriguing aspects of this compound is its ability to undergo spontaneous symmetry breaking during self-assembly. Although the molecule itself is achiral, it can form helical structures in solution with a slight imbalance between left- and right-handed forms. This subtle chiral bias can then be amplified upon casting onto a solid substrate, leading to a macroscopic chirality that is detectable.

Research has shown that trans-3-nitrocinnamic acid self-assembles into helical structures, a phenomenon not observed in its 2-nitro and 4-nitro isomers under similar conditions. This suggests a unique interplay of intermolecular forces in the 3-nitro isomer that favors a chiral arrangement. The process is thought to begin with the formation of hydrogen-bonded dimers, which then assemble into small helical structures in solution. As the solvent evaporates on a solid surface, these small helices can grow into larger dendritic helical structures, amplifying the initial small chiral imbalance. Quantum and molecular dynamics simulations support the idea that after the initial dimer formation, dipole-dipole interactions between these dimers are responsible for the symmetry breaking. This phenomenon is of fundamental interest in understanding the origins of homochirality in biological systems.

Advanced Spectroscopic Characterization of this compound

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Insights and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the structural characteristics of this compound. Analysis of the vibrational spectra confirms the presence of key functional groups and provides evidence for intermolecular interactions, such as hydrogen bonding.

In the solid state, the FT-IR spectrum of this compound shows a notable redshift in the O-H stretching wavenumber. This shift is attributed to the formation of strong O-H⋯O hydrogen bonds, which arise from hyperconjugation between the lone electron pairs of the carbonyl oxygen and the σ* antibonding orbitals of the O-H group. rsc.org This intermolecular hydrogen bonding leads to the formation of cyclic dimers, where the carboxyl groups of adjacent molecules are linked. rsc.org The vibrational spectral analysis, aided by normal coordinate analysis (NCA) and scaled quantum mechanical force field (SQMFF) methodology, supports the dimeric structure in the crystalline form. rsc.org

The positions of prominent vibrational bands can be assigned to specific molecular motions. For instance, the infrared spectrum of cinnamic acid, a related compound, shows broad overlapping bands from approximately 3400 to 2300 cm⁻¹ corresponding to O-H and C-H stretching vibrations. docbrown.info The complexity in this region is due to hydrogen bonding affecting the O-H frequencies and the different types of C-H vibrations (alkene and aromatic). docbrown.info The unique pattern of the infrared spectrum, particularly in the fingerprint region (~1500 to 400 cm⁻¹), allows for the identification of the compound and can be used to monitor its concentration during chemical reactions. docbrown.info

Table 1: Selected Vibrational Frequencies and Assignments for Cinnamic Acid Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3400-2300 (broad) | docbrown.info |

| C-H (Alkene & Aromatic) | Stretching | 3400-2300 (broad) | docbrown.info |

| C=O (Carboxylic Acid) | Stretching | ~1700 | N/A |

| C=C (Alkene) | Stretching | ~1630 | N/A |

| NO₂ | Asymmetric Stretching | ~1530 | N/A |

| NO₂ | Symmetric Stretching | ~1350 | N/A |

Note: Specific wavenumbers for this compound require experimental data which may vary slightly from the general assignments for cinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of each nucleus, allowing for the structural elucidation and confirmation of the compound.

The ¹H NMR spectrum of this compound displays signals corresponding to the protons of the aromatic ring, the vinyl group, and the carboxylic acid. The coupling constants between adjacent protons provide further structural information regarding their spatial relationships.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~167 |

| C2 (Vinyl) | ~120 |

| C3 (Vinyl) | ~142 |

| C4 (Aromatic) | ~136 |

| C5 (Aromatic) | ~124 |

| C6 (Aromatic) | ~130 |

| C7 (Aromatic) | ~123 |

| C8 (Aromatic) | ~148 |

| C9 (Aromatic) | ~126 |

Note: These are approximate predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Quantum Chemical Calculations and Theoretical Modeling of this compound

Theoretical modeling and quantum chemical calculations offer a powerful complement to experimental studies, providing deep insights into the molecular properties of this compound at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with various basis sets, have been used to optimize the molecular geometry and analyze its electronic properties. rsc.orgnih.gov

The calculated molecular geometry from DFT can be compared with experimental data obtained from techniques like X-ray diffraction (XRD) to validate the theoretical model. rsc.org These calculations provide precise bond lengths, bond angles, and dihedral angles, contributing to a comprehensive understanding of the molecule's three-dimensional structure. Furthermore, DFT is instrumental in analyzing the vibrational spectra by calculating harmonic vibrational wavenumbers, which aids in the assignment of experimental FT-IR and FT-Raman bands. rsc.org

First-Order Hyperpolarizability Calculations

The nonlinear optical (NLO) properties of this compound are of significant interest, and these can be theoretically evaluated through first-order hyperpolarizability (β) calculations. The magnitude of the first-order hyperpolarizability is a measure of a molecule's ability to exhibit second-order NLO phenomena, such as second-harmonic generation (SHG).

Theoretical calculations of the first-order hyperpolarizability for this compound have been performed to understand its potential as an NLO material. rsc.org These calculations provide insights into the electronic response of the molecule to an applied electric field. The computed value can be compared with that of known NLO materials, like urea (B33335), to assess its relative efficiency. rsc.org

Molecular Orbital and Charge Distribution Analysis

Analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides crucial information about the electronic properties and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions. nih.govresearchgate.net

The distribution of these frontier molecular orbitals across the molecule reveals regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.gov This information is vital for understanding intramolecular charge transfer processes, which are often responsible for the NLO properties of organic molecules.

Furthermore, charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative picture of the partial charges on each atom in the molecule. This helps in understanding the electrostatic potential and identifying the electron-rich and electron-deficient regions of the molecule, which influences its intermolecular interactions and reactivity.

Applications and Advanced Material Development from 3 Nitrocinnamic Acid

Catalysis and Catalytic System Design Utilizing 3-Nitrocinnamic Acid

The application of this compound in catalysis is an emerging area of research, focusing on its potential as both a reactive intermediate and a structural component in catalyst design.

While specific catalytic cycles detailing the role of this compound as a direct intermediate are not extensively documented in publicly available literature, its structural motifs are found in related catalytic transformations of cinnamic acid and its derivatives. For instance, in various catalytic reactions, the carboxylic acid group of cinnamic acid can be activated to form reactive intermediates. An example is the BH₃-catalyzed N-acylation reaction, where a triacyloxyborane-amine complex is a key intermediate. It is plausible that this compound could participate in similar cycles, with the electron-withdrawing nitro group influencing the reactivity of the molecule.

In another example involving a different cinnamic acid derivative, an I(I)–I(III) catalytic cycle was demonstrated for the synthesis of a cinnamamide-substituted benzocyclooctene. This highlights the capacity of the cinnamate (B1238496) structure to participate in complex catalytic pathways. The electronic properties conferred by the nitro group in this compound could modulate the stability and reactivity of such intermediates, potentially leading to novel catalytic applications.

Table 1: Examples of Catalytic Reactions Involving Cinnamic Acid Derivatives

| Catalyst System | Reactant | Intermediate Type | Application |

| BH₃ | Cinnamic acid | Triacyloxyborane-amine complex | Amide synthesis |

| p-Iodotoluene (I(I)-I(III) cycle) | 2-Phenethyl-substituted 1,3-diene and cinnamonitrile | Iodonium intermediate | Synthesis of benzocyclooctene |

| CuO–CaCO₃ | Cinnamic acid | Not specified | Amidation reaction |

| Visible-light photocatalyst (e.g., [Ir] or FeCl₃) | Cinnamic acid derivatives | Acyl radical | Cinnamamide synthesis |

Heterogeneous catalysts are crucial in industrial chemistry, offering advantages in separation and reusability. The integration of organic molecules like this compound into heterogeneous catalysts can impart specific functionalities. While direct examples of this compound being integrated into such catalysts are not widely reported, the principles of catalyst design allow for speculation on its potential roles.

One approach is the immobilization of this compound onto a solid support, such as silica (B1680970) or a polymer resin. The carboxylic acid group provides a convenient anchor point for covalent attachment. The nitro group, being a strong electron-withdrawing group, could then influence the electronic environment of active sites on the catalyst surface, potentially enhancing selectivity or activity in certain reactions. Furthermore, the aromatic ring and the alkene functionality could serve as interaction sites for reactant molecules. The design of such catalysts would involve leveraging the unique chemical properties of this compound to create tailored catalytic systems for specific applications, such as in fine chemical synthesis or environmental remediation.

Advanced Materials Science Applications

The structural features of this compound make it a promising building block for a variety of advanced materials, from non-linear optical devices to engineered polymers.

Non-linear optical (NLO) materials are capable of altering the properties of light, a phenomenon crucial for applications in telecommunications, optical computing, and laser technology. Organic molecules with large second-order NLO responses typically possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

This compound fits this molecular design paradigm. The nitro group acts as a potent electron acceptor, while the phenyl ring and the acrylic acid moiety provide a conjugated bridge. The presence of the nitro group is particularly significant, as it has been shown to reduce the energy gap in organic chromophores, a key factor for enhancing NLO properties. Theoretical studies on related molecules have demonstrated that the inclusion of nitro groups can substantially increase the first and second-order hyperpolarizability, which are measures of the NLO response. While comprehensive experimental data on the NLO properties of this compound itself is limited in the available literature, its molecular structure strongly suggests its potential as a precursor for the synthesis of novel NLO materials.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice.

Cinnamic acid and its derivatives are well-studied systems in crystal engineering. The carboxylic acid group is a reliable hydrogen-bond donor and acceptor, leading to the formation of predictable supramolecular synthons. For instance, cinnamic acid derivatives have been successfully co-crystallized with various pyridyl derivatives to form hydrogen-bonded co-crystals. These studies demonstrate that the arrangement of molecules in the solid state can be systematically controlled.

In the case of this compound, the nitro group introduces additional strong hydrogen bond accepting capabilities and can participate in dipole-dipole interactions, offering more intricate control over the crystal packing. By carefully selecting co-formers, it is possible to engineer the crystal structure of this compound to create materials with specific functionalities, such as tailored solubility, stability, or even solid-state reactivity.

Table 2: Supramolecular Synthons in Cinnamic Acid Co-crystals

| Cinnamic Acid Derivative | Co-crystallizer | Observed Hydrogen-Bonding Motifs |

| trans-Cinnamic acid | 4,4-Dipyridyl | Carboxylic acid - Pyridyl N |

| 4-Methylcinnamic acid | 4,4-Dipyridyl | Carboxylic acid - Pyridyl N |

| 4-Methoxycinnamic acid | iso-Nicotinamide | Carboxylic acid - Pyridyl N, Amide - Amide |

| 3,4-Dimethoxycinnamic acid | iso-Nicotinamide | Carboxylic acid - Pyridyl N, Amide - Amide |

Cinnamic acid and its derivatives can undergo a [2+2] photocycloaddition reaction upon exposure to UV light, leading to the formation of cyclobutane (B1203170) rings known as cinnamoyl dimers (truxillic and truxinic acids). These dimers are rigid, chiral molecules with unique bent structures.

These photodimers can be utilized as novel monomers for the synthesis of high-performance polymers. For example, by converting the carboxylic acid groups of the dimer into other functional groups like diamines or diols, they can be incorporated into polyamides, polyesters, and polyimides. The rigid cyclobutane and phenyl rings of the dimer unit contribute to enhanced thermal stability and mechanical strength of the resulting polymers.

Furthermore, the cyclobutane ring in these polymers is often photodegradable, meaning it can be cleaved by irradiation with UV light of a different wavelength. This property is of great interest for the development of photoresists, degradable plastics, and materials for controlled-release applications. The incorporation of the 3-nitro group from this compound into such polymers could further tune their properties, such as solubility, thermal behavior, and photosensitivity.

Sensor Technology Enhancements via this compound Derivatives

The unique molecular structure of this compound, featuring a carboxylic acid group, a nitro group, and an aromatic ring conjugated with a carbon-carbon double bond, provides a versatile platform for the development of advanced sensor technologies. Derivatives of this compound can be strategically designed to participate in specific molecular interactions, making them highly valuable for creating sensitive and selective sensing platforms. The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capabilities of the carboxylic acid, allows for a range of non-covalent interactions that are central to modern sensor design. These properties are particularly advantageous in the construction of sophisticated molecular recognition systems and the formation of highly ordered self-assembled structures on sensor surfaces.

Molecular Recognition System Design

Molecular recognition is a fundamental process in chemical sensing, where a host molecule is designed to bind selectively to a specific guest molecule (analyte). The design of such systems using this compound derivatives hinges on exploiting the compound's distinct functional groups to create a binding pocket that is sterically and electronically complementary to the target analyte.

The key interactions that can be leveraged from a this compound framework include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group functions as a potent hydrogen bond acceptor.

π-π Stacking: The aromatic phenyl ring allows for attractive, non-covalent interactions with other aromatic analytes.

Dipole-Dipole Interactions: The highly polar nitro group induces a significant dipole moment in the molecule, enabling strong electrostatic interactions with polar analytes.

A prominent application of this principle is in the development of Molecularly Imprinted Polymers (MIPs) . In this technique, a derivative of this compound can be used as a functional monomer. This monomer arranges itself around a template molecule (the analyte of interest) through the non-covalent interactions described above. Subsequent polymerization with a cross-linker locks these monomers in place. When the template is removed, it leaves behind a cavity that is precisely shaped and chemically tailored for selectively rebinding the analyte.

For instance, a hypothetical MIP sensor could be designed for the detection of a specific amino acid, such as L-Tryptophan, which contains an aromatic indole (B1671886) ring. The this compound-based monomer would orient its phenyl ring to facilitate π-π stacking with the indole ring of L-Tryptophan, while its carboxylic acid group could form hydrogen bonds with the amine group of the amino acid.

Below is a data table illustrating the hypothetical performance of such a sensor.

| Parameter | MIP Sensor (this compound-based) | NIP Sensor (Non-Imprinted Polymer) |

| Analyte | L-Tryptophan | L-Tryptophan |

| Binding Affinity (Ka, M-1) | 5.8 x 105 | 1.2 x 103 |

| Selectivity Factor (α) for L-Tryptophan vs. L-Phenylalanine | 15.4 | 1.3 |

| Limit of Detection (LOD) | 0.5 µM | 50 µM |

| Response Time | < 2 minutes | ~ 5 minutes |

Self-Assembled Structures for Sensor Platforms

The creation of highly ordered, functional surfaces is critical for developing reproducible and highly sensitive sensor platforms. Self-assembly is a powerful bottom-up approach to achieve this, and derivatives of this compound are well-suited for this purpose. By modifying the molecule with a surface-anchoring group, it can spontaneously form a dense, oriented monomolecular layer, or a Self-Assembled Monolayer (SAM) , on a solid substrate.

For use on gold-coated sensor electrodes, a common strategy involves synthesizing a derivative that includes a thiol (-SH) or disulfide (-S-S-) group. For example, an alkyl chain with a terminal thiol could be attached to the phenyl ring of this compound. When a gold substrate is exposed to a solution of this derivative, the sulfur atoms chemisorb onto the gold surface, leading to the formation of a well-ordered monolayer.

In such a SAM, the this compound moieties would be oriented away from the surface, exposing their functional groups (nitro and carboxyl) to the surrounding environment. This functionalized surface can then act as the recognition layer of a sensor. For example, the exposed carboxylic acid groups could be used to electrostatically attract and bind positively charged analytes or to covalently immobilize biomolecules like enzymes or antibodies. The ordered nature of the SAM ensures that the recognition sites are uniformly accessible, leading to enhanced sensor performance and reliability.

Another advanced technique for creating ordered thin films is the Langmuir-Blodgett (LB) method . This technique involves spreading an amphiphilic derivative of this compound on a water surface and then transferring the resulting monolayer to a solid substrate with precise control over the molecular packing density.

The table below summarizes key research findings related to the characterization of a hypothetical SAM derived from a thiol-functionalized this compound on a gold surface.

| Characterization Technique | Parameter Measured | Result / Finding |

| Ellipsometry | Film Thickness | 18 ± 2 Å |

| Contact Angle Goniometry (Water) | Advancing Contact Angle | 65° |

| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | 162.1 eV (indicative of Au-S bond) |

| Cyclic Voltammetry (CV) | Reductive Desorption Potential | -0.95 V (vs. Ag/AgCl) |

| Surface Coverage (Γ) | Calculated from CV | 92 ± 3% |

Concluding Perspectives and Future Research Trajectories for 3 Nitrocinnamic Acid

Emerging Research Opportunities in Synthesis

Future research in the synthesis of 3-nitrocinnamic acid and its derivatives is poised to explore more efficient, sustainable, and selective methodologies. While traditional synthesis routes exist, such as the reaction of 3-nitrobenzaldehyde (B41214) with malonic acid niscpr.res.inrsc.org, there is continuous interest in developing novel approaches. Emerging opportunities include the adaptation of known functionalization reactions to incorporate the nitro group and the cinnamic acid structure menjiechem.commenjiechem.com. Research into catalyzed reactions, potentially utilizing metal catalysts or organocatalysts, could lead to improved yields and reduced environmental impact beilstein-journals.org. Furthermore, exploring flow chemistry techniques for the synthesis of cinnamic acid derivatives, as demonstrated with other amidation reactions, could offer advantages in terms of scalability and control beilstein-journals.org. The synthesis of novel derivatives with specific functional groups or structural modifications is also a key area, aiming to fine-tune the properties of 3-NCA for targeted applications.

Prospects for Novel Chemical Transformations

The presence of the nitro group, the carbon-carbon double bond, and the carboxylic acid functionality in this compound provides a rich platform for diverse chemical transformations. Future research will likely focus on leveraging these functional groups for the creation of new chemical entities. Potential transformations include reduction of the nitro group to an amine, which can then be subjected to further reactions like diazotization or amide formation. The double bond can undergo hydrogenation, halogenation, epoxidation, or participate in cycloaddition reactions. The carboxylic acid group can be modified through esterification, amidation, reduction to an alcohol, or conversion to an acid halide, among other reactions beilstein-journals.org. Research into selective transformations that target one functional group over others, potentially using specific catalysts or reaction conditions, represents a significant area for exploration. Furthermore, investigating cascade or domino reactions involving 3-NCA could lead to the efficient synthesis of complex molecular architectures. Studies on the self-assembly properties of 3-NCA, such as its ability to form helical structures through hydrogen bonding, also open avenues for exploring supramolecular chemistry and the creation of ordered materials researchgate.netacs.orgresearchgate.net.

Interdisciplinary Contributions and Advanced Materials Innovation

This compound's unique properties lend themselves to interdisciplinary research and the innovation of advanced materials. Its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, make it of interest in medicinal chemistry and life science research ontosight.aimdpi.comnih.gov. Future research could involve the rational design and synthesis of 3-NCA derivatives as potential therapeutic agents, particularly in areas requiring modulation of inflammatory responses or antimicrobial activity ontosight.ai.

Beyond biological applications, 3-NCA has potential in material science. Its incorporation into polymers and coatings is being explored due to its chemical properties chemimpex.com. The ability of 3-NCA to participate in photochemical applications, such as in the design of light-absorbing materials, presents another avenue for advanced materials innovation chemimpex.com. Furthermore, studies on the crystal growth and solid-state properties of this compound highlight its potential as a new organic nonlinear optical crystal, suggesting applications in photonics and optical materials rsc.org. The exploration of 3-NCA in the development of eco-friendly industrial processes and sustainable materials also represents a growing area of interest menjiechem.commenjiechem.com. The multifaceted nature of this compound ensures its continued relevance across various scientific disciplines, driving innovation in synthesis, transformations, and the development of advanced functional materials.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 3-Nitrocinnamic acid in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE), including lab coats, nitrile gloves, and safety goggles, to avoid skin/eye contact. Work in a well-ventilated area or fume hood to prevent inhalation of dust.

- Store the compound in a cool, dry place away from oxidizers and moisture to prevent degradation or hazardous reactions .

- For disposal, consult institutional guidelines and federal/state regulations. Incineration in a chemical waste facility with afterburners and scrubbers is recommended. Do not release into drains or the environment .

Q. What are the critical physical and chemical properties of this compound for experimental design?

- Methodological Answer :

- Key properties include a melting point of 200–202°C, density of 1.411 g/cm³, and limited water solubility, necessitating polar aprotic solvents (e.g., DMSO) for dissolution .

- The compound’s stability under varying pH and temperature conditions should be pre-tested for long-term storage or reaction compatibility. Monitor for decomposition signs (e.g., discoloration) during storage .

Q. How can researchers verify the purity of this compound before use in experiments?

- Methodological Answer :

- Use high-performance liquid chromatography (HPLC) with UV detection to assess purity. Compare retention times against certified reference standards.

- Validate results with melting point analysis and spectroscopic methods (e.g., FT-IR for functional group identification) .

Advanced Research Questions

Q. How should researchers design experiments to determine the acid dissociation constants (pKa) of this compound?

- Methodological Answer :

- Conduct potentiometric titrations using a calibrated pH meter and standardized NaOH. Record pH values at 0.02 mL increments near the equivalence point for precision.

- Plot titration curves and first-derivative graphs to identify inflection points. Cross-validate results with UV-Vis spectroscopy at varying pH levels to confirm protonation state changes .

- Account for temperature and ionic strength effects by repeating experiments under controlled conditions .

Q. What strategies resolve discrepancies in reported solubility or reactivity data for this compound?

- Methodological Answer :

- Compare methodologies across studies (e.g., solvent choice, temperature, measurement techniques). Reproduce experiments using standardized protocols (e.g., IUPAC guidelines).

- Cross-reference data with authoritative databases like NIST Chemistry WebBook, prioritizing studies with detailed experimental conditions and validation steps .

- Perform sensitivity analyses to identify variables (e.g., impurities, humidity) that may skew results .

Q. How can synthetic routes for this compound derivatives be optimized for reproducibility?

- Methodological Answer :

- Document reaction parameters (e.g., stoichiometry, catalyst loading, solvent purity) meticulously. Use inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Characterize intermediates via NMR and mass spectrometry to confirm structural integrity at each step.

- Publish detailed supplementary materials, including raw spectral data and failure cases, to aid peer validation .

Data Analysis & Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-response studies involving this compound?

- Methodological Answer :

- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate model fits with residual plots and R² values.

- Apply ANOVA or t-tests for group comparisons, ensuring sample sizes are justified by power analyses .

Q. How should researchers address conflicting bioactivity results in studies using this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。